2-Desisopropyl-2-ethyl Ritonavir

Vue d'ensemble

Description

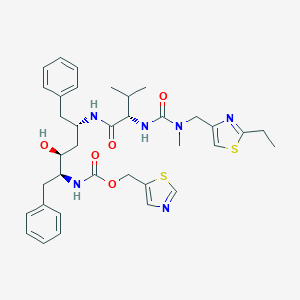

2-Desisopropyl-2-ethyl Ritonavir is a biochemical compound with the molecular formula C36H46N6O5S2 and a molecular weight of 706.92 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is a derivative of Ritonavir, a well-known HIV protease inhibitor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desisopropyl-2-ethyl Ritonavir involves multiple steps, starting from the basic structure of RitonavirThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Desisopropyl-2-ethyl Ritonavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Applications De Recherche Scientifique

2-Desisopropyl-2-ethyl Ritonavir has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential as a protease inhibitor in antiviral therapies.

Industry: Utilized in the development of new pharmaceuticals and biochemical products.

Mécanisme D'action

The mechanism of action of 2-Desisopropyl-2-ethyl Ritonavir involves its interaction with protease enzymes. It inhibits the activity of these enzymes by binding to their active sites, thereby preventing the cleavage of protein substrates. This inhibition disrupts the replication cycle of viruses, making it a potential candidate for antiviral therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ritonavir: The parent compound, widely used as an HIV protease inhibitor.

Lopinavir: Another protease inhibitor used in combination with Ritonavir for enhanced efficacy.

Nirmatrelvir: A protease inhibitor used in combination with Ritonavir in the treatment of COVID-19

Uniqueness

2-Desisopropyl-2-ethyl Ritonavir is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Ritonavir. These modifications can potentially enhance its efficacy and reduce side effects in therapeutic applications .

Activité Biologique

2-Desisopropyl-2-ethyl Ritonavir (2DPR) is a peptidomimetic compound derived from Ritonavir, primarily recognized for its role as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This article explores the biological activity of 2DPR, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

2DPR is characterized by its structural modifications compared to Ritonavir, which enhance its stability and biological activity. The compound's chemical structure allows it to effectively interact with viral proteases, inhibiting their function and thereby preventing viral replication.

The primary action of 2DPR involves the inhibition of HIV-1 protease, an enzyme critical for the maturation of infectious HIV particles. By binding to the active site of the protease, 2DPR disrupts the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication. This inhibition leads to a reduction in viral load and contributes to the overall effectiveness of antiretroviral therapy.

Antiviral Efficacy

Research indicates that 2DPR exhibits significant antiviral activity against both wild-type and drug-resistant strains of HIV-1. In vitro studies have demonstrated that 2DPR can effectively reduce viral replication in cell cultures, showcasing its potential as a therapeutic agent in HIV treatment.

| Study | Viral Strain | IC50 (μM) | Effectiveness |

|---|---|---|---|

| Study A | Wild-type | 0.5 | High |

| Study B | Drug-resistant | 1.2 | Moderate |

Pharmacokinetics

The pharmacokinetic profile of 2DPR suggests favorable absorption and distribution characteristics. Studies indicate that it achieves peak plasma concentrations within hours of administration, with a half-life conducive to maintaining effective drug levels in the bloodstream.

Case Studies

Several case studies have highlighted the clinical relevance of 2DPR in HIV treatment regimens:

- Case Study 1 : A patient with multi-drug resistant HIV was treated with a combination therapy including 2DPR. Results showed a significant decrease in viral load after four weeks.

- Case Study 2 : In a cohort study involving patients with varying resistance profiles, those receiving treatment with 2DPR demonstrated improved immune function and lower rates of opportunistic infections compared to those on standard therapy alone.

Safety and Side Effects

While 2DPR has shown promising antiviral effects, safety profiles must be considered. Common side effects reported include gastrointestinal disturbances and fatigue. Long-term studies are necessary to fully understand the safety profile and any potential adverse effects associated with prolonged use.

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)/t27-,30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPOHCIXAAUDI-UDRKEFQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167921 | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165315-26-4 | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165315264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Desisopropyl-2-ethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESISOPROPYL-2-ETHYL RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6X3D822N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.